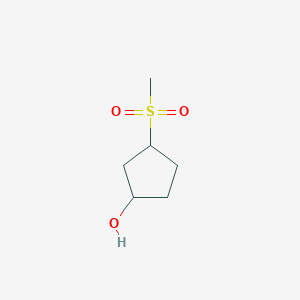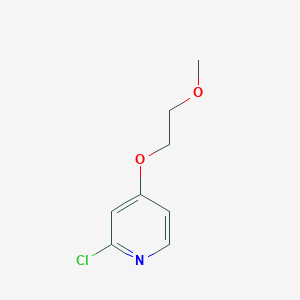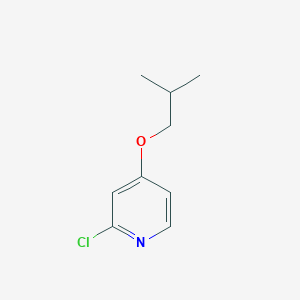
3-Methanesulfonylcyclopentan-1-ol
Übersicht
Beschreibung
3-Methanesulfonylcyclopentan-1-ol (MSCP) is a synthetic organic compound that belongs to the class of sulfones. It has a molecular weight of 164.22 and its molecular formula is C6H12O3S .
Synthesis Analysis
The synthesis of MSCP involves several chemical reactions, including the reaction of 2-cyclopentenone with methanesulfonyl chloride and a subsequent reduction reaction. The final product is then purified using various techniques such as distillation, extraction, and chromatography.
Molecular Structure Analysis
The molecular structure of 3-Methanesulfonylcyclopentan-1-ol is represented by the formula C6H12O3S . The InChI code for this compound is 1S/C6H12O3S/c1-10(8,9)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 .
Physical And Chemical Properties Analysis
3-Methanesulfonylcyclopentan-1-ol is a liquid at room temperature . It has a molecular weight of 164.22 and its molecular formula is C6H12O3S . The compound is stored at 4°C .
Wissenschaftliche Forschungsanwendungen
High-Voltage Battery Performance Enhancement
Functionalized with task-specific chemical moieties, derivatives of methanesulfonates, such as (Trimethylsilyl)methanesulfonate (TMSOMs), are used as interface-stabilizing additives in lithium-rich layered oxide batteries. These compounds enhance the electrochemical performance of 5V-class batteries by providing a protective layer composed of SO3 and O Si functional groups, effectively mitigating electrolyte decomposition and leading to remarkable capacity retention and stable high-temperature performance (Lim et al., 2016).
Structural and Vibrational Analysis
Ethyl methanesulfonate, a derivative of methanesulfonates, has been thoroughly investigated for its electronic structure and vibrational characteristics using various optimization methods. This compound is recognized for its role as an alkylating agent in mutagenic and carcinogenic processes. The analysis aids in understanding the behavior of methanesulfonates under different physical states and the influence of their conformational structures on their chemical reactivity and properties (Tuttolomondo et al., 2005).
Methanesulfonic Acid Production
A novel process for the production of methanesulfonic acid (MSA) from methane and sulfur trioxide has been developed. This method exhibits high selectivity and yield, exceeding 99%, and involves a cationic chain mechanism. The process demonstrates practical scalability and a direct approach to converting methane into value-added products (Díaz-Urrutia & Ott, 2019).
Radical Reaction Studies
Studies on the reactions of methanesulfonyl radicals, particularly in the presence of dioxygen, provide insights into the chemical dynamics of these compounds. These studies have implications for understanding the chemical behavior of methanesulfonates and their derivatives in various industrial and environmental processes (Flyunt et al., 2001).
Catalysis in Chemical Reactions
Methanesulfonates and their derivatives serve as catalysts or reactants in various chemical reactions, aiding in processes like the removal of methane mercaptan from smelting flue gas, structural and spectroscopic studies of chemical complexes, and the study of electrochemical systems involving metal ions (Zhang et al., 2021), (Binkowska et al., 2001), (Protsenko et al., 2011).
Safety And Hazards
The safety data sheet for 3-Methanesulfonylcyclopentan-1-ol indicates that it should not be released into the environment . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
3-methylsulfonylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKSOQORKLGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylcyclopentan-1-ol | |
CAS RN |
1339568-25-0 | |
| Record name | 3-methanesulfonylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)



![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)


![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)